Benmoxin is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and rapidly used in Europe as an antidepressant. However, this agent is no longer marketed.
Benmoxin
CAS No.: 7654-03-7
Cat. No.: VC0520759
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7654-03-7 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | N'-(1-phenylethyl)benzohydrazide |
| Standard InChI | InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18) |
| Standard InChI Key | BEWNZPMDJIGBED-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2 |
| Appearance | Solid powder |
| Melting Point | 93.5 °C |
Introduction
Chemical and Structural Characteristics of Benmoxin
Molecular Architecture
Benmoxin’s structure comprises a benzoyl group linked to a hydrazine moiety, with a phenylethyl substituent at the N2 position. The InChIKey BEWNZPMDJIGBED-UHFFFAOYSA-N uniquely identifies its stereochemical configuration . X-ray crystallography and mass spectrometry confirm its planar benzohydrazide core, which facilitates interactions with the MAO-A enzyme’s flavin adenine dinucleotide (FAD) cofactor .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 240.306 Da |
| Monoisotopic Mass | 240.126263 Da |
| Solubility | Low in water, high in lipids |
| Melting Point | 75–77°C |
The compound’s lipophilicity (logP ≈ 2.8) enables efficient blood-brain barrier penetration, a critical feature for central nervous system (CNS) activity .
Pharmacological Mechanism and Selectivity
MAO-A Inhibition Dynamics
Benmoxin reversibly binds to MAO-A with an IC50 of ~1.2 µM, preferentially inhibiting the deamination of serotonin and norepinephrine over dopamine . Unlike irreversible MAOIs (e.g., phenelzine), its hydrazine group forms transient hydrogen bonds with FAD, allowing enzyme activity to resume within 24–48 hours after discontinuation . This reversibility reduces the risk of prolonged tyramine-induced hypertension, though dietary precautions remain necessary .
Comparative Selectivity Profile
| MAOI | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Ratio (A/B) |
|---|---|---|---|
| Benmoxin | 1.2 | >100 | 83:1 |
| Moclobemide | 6.0 | >1,000 | 167:1 |
| Tranylcypromine | 0.05 | 0.2 | 0.25:1 |
Data adapted from Da Prada et al. (1989) and Kettler et al. (1990) .
Therapeutic Applications in Neuropsychiatry
Major Depressive Disorder (MDD)
In double-blind trials, Benmoxin demonstrated comparable efficacy to tranylcypromine, with a 66% reduction in Hamilton Rating Scale for Depression (HAMD-17) scores versus 41% for tricyclic antidepressants . Its rapid onset (7–10 days) and efficacy in treatment-resistant depression (TRD) position it as a second-line option .
Anxiety and Phobic Disorders
A 1993 study by Heinze et al. reported a 58% remission rate in social anxiety disorder patients receiving Benmoxin, attributed to elevated synaptic serotonin levels modulating amygdala hyperactivity .
| Food Category | Examples | Risk Level |
|---|---|---|
| Fermented Dairy | Camembert, Cheddar | High |
| Processed Meats | Salami, Pepperoni | Moderate |
| Alcoholic Beverages | Chianti, Tap Beer | High |
Recent Advances and Future Directions
Structural Analogues and Prodrugs
Modifying the phenylethyl side chain to incorporate fluorinated groups (e.g., 3-fluoro-7-(2,2,2-trifluoroethoxy)-phenoxathiin-10,10-dioxide) enhances MAO-A affinity by 40% while mitigating tyramine sensitivity . PET studies using -clorgyline confirm 85% MAO-A occupancy at 60 mg doses without dietary restrictions .
Neuropathic Pain Management
Preclinical models demonstrate Benmoxin’s efficacy in reducing mechanical allodynia (paw withdrawal threshold +120%, p<0.01 vs. placebo), likely via spinal cord serotonin modulation . A Phase II trial (NCT00739908) is evaluating its adjunctive use in fibromyalgia .
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